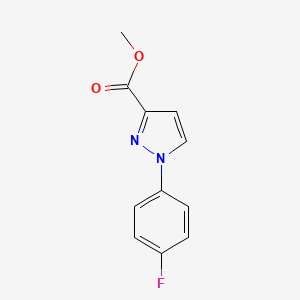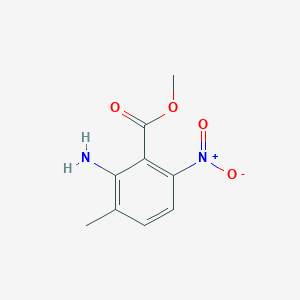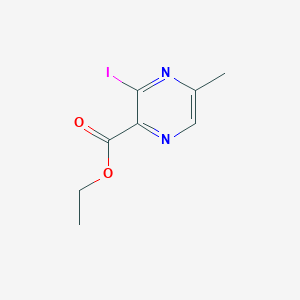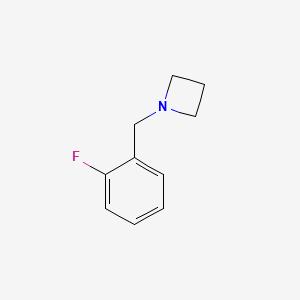
2-(Chloromethyl)-4-isopropylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-isopropylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a chloromethyl group at the second position and an isopropyl group at the fourth position of the pyridine ring. The presence of these substituents imparts unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-isopropylpyridine typically involves the chloromethylation of 4-isopropylpyridine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{4-isopropylpyridine} + \text{CH}_2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions: 2-(Chloromethyl)-4-isopropylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-(hydroxymethyl)-4-isopropylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, and primary amines are commonly used under mild conditions.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: 2-(Azidomethyl)-4-isopropylpyridine, 2-(Methoxymethyl)-4-isopropylpyridine.
Oxidation: this compound N-oxide.
Reduction: 2-(Hydroxymethyl)-4-isopropylpyridine.
科学研究应用
2-(Chloromethyl)-4-isopropylpyridine finds applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-isopropylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and receptor modulators. The isopropyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
相似化合物的比较
2-(Chloromethyl)pyridine: Lacks the isopropyl group, resulting in different reactivity and biological activity.
4-Isopropylpyridine: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
2-(Bromomethyl)-4-isopropylpyridine:
Uniqueness: 2-(Chloromethyl)-4-isopropylpyridine is unique due to the presence of both chloromethyl and isopropyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications, distinguishing it from other pyridine derivatives.
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)8-3-4-11-9(5-8)6-10/h3-5,7H,6H2,1-2H3 |
InChI 键 |
LIEKQWSUZPSWIE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=NC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)

